2-(2-Acetamidophenoxy)acetic acid

説明

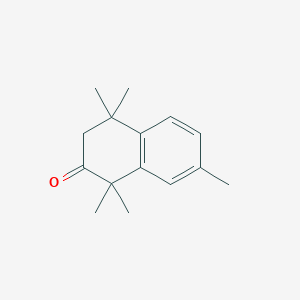

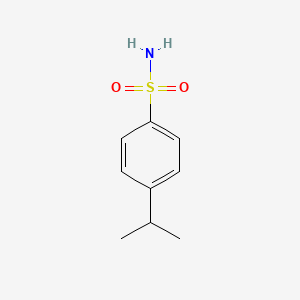

“2-(2-Acetamidophenoxy)acetic acid” is a chemical compound with the empirical formula C10H11NO4 . Its molecular weight is 209.20 .

Molecular Structure Analysis

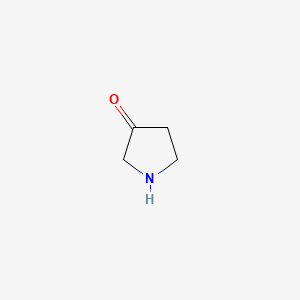

The SMILES string representation of “2-(2-Acetamidophenoxy)acetic acid” is O=C(C)NC1=CC=CC=C1OCC(O)=O . This representation can be used to visualize the molecular structure of the compound.

Physical And Chemical Properties Analysis

“2-(2-Acetamidophenoxy)acetic acid” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

科学的研究の応用

Anti-Mycobacterial Agents

Research has shown that derivatives of phenoxy acetic acid, which share a part of the molecular structure with 2-(2-Acetamidophenoxy)acetic acid, have been evaluated for their anti-mycobacterial activities. These compounds have demonstrated promising results against Mycobacterium tuberculosis, suggesting potential applications in the development of new anti-tuberculosis therapeutics. Such studies highlight the importance of structural variations in the phenoxy acetic acid derivatives for biological activity, potentially offering a foundation for future research into related compounds like 2-(2-Acetamidophenoxy)acetic acid for anti-mycobacterial applications (Yar et al., 2006).

Chemoselective Acetylation

The chemoselective acetylation of aminophenols, which are structurally related to 2-(2-Acetamidophenoxy)acetic acid, has been researched for the synthesis of intermediates in the production of pharmaceuticals. Specifically, N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was efficiently produced using acetylation techniques. This research not only provides insight into the synthetic pathways for creating valuable pharmaceutical intermediates but also underscores the versatility of acetylation reactions in modifying compounds with phenolic and acetic acid functionalities (Magadum & Yadav, 2018).

Biosynthesis and Catalytic Production

Another fascinating area of research involves the biosynthesis and whole-cell catalytic production of compounds related to 2-(2-Acetamidophenoxy)acetic acid. A study demonstrated the construction of an artificial biosynthetic pathway in Escherichia coli for the production of 2-acetamidophenol, an aromatic compound with applications in agricultural and medical research. This approach not only provides a sustainable method for synthesizing such compounds but also opens up new avenues for the production of structurally related compounds through biotechnological means (Hou et al., 2021).

Environmental Applications

The degradation pathways and toxicity of acetaminophen and its by-products, including compounds related to 2-(2-Acetamidophenoxy)acetic acid, have been studied in the context of water treatment. Such research is crucial for understanding the environmental impact of pharmaceutical compounds and developing effective methods for their removal from water sources. The identification of toxic by-products during the electrochemical treatment of acetaminophen emphasizes the need for comprehensive studies on the environmental fate of related compounds (Le et al., 2017).

Safety And Hazards

特性

IUPAC Name |

2-(2-acetamidophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAVGVSUKFCXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939261 | |

| Record name | {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Acetamidophenoxy)acetic acid | |

CAS RN |

1798-12-5 | |

| Record name | 2-[2-(Acetylamino)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC38179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC37054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {2-[(1-Hydroxyethylidene)amino]phenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1296835.png)

![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)